molecular formula C36H41F3N6O5 B12369334 (4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide

(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide

Cat. No.: B12369334
M. Wt: 694.7 g/mol
InChI Key: QTTLOUSQJHSYLH-WTOFRRMBSA-N
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Description

The compound “(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide” is a complex organic molecule that features multiple functional groups, including imidazole, pyrrolidine, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the imidazole ring, the introduction of fluorine atoms, and the coupling of various functional groups. Common synthetic routes may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of a benzylamine derivative with a suitable diketone under acidic conditions.

    Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Coupling Reactions: The coupling of the imidazole derivative with other functional groups can be achieved using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) for amide bond formation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the benzyl or pyrrolidine moieties using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyl group may yield a benzaldehyde derivative, while reduction of the imidazole ring may yield a dihydroimidazole derivative.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets. It may interact with enzymes, receptors, or other biomolecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The pathways involved could include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-4-[1-benzyl-4-phenylimidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-pyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide
  • (4R)-4-[1-benzyl-4-(2,5-dichlorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide

Uniqueness

The presence of fluorine atoms in the compound enhances its metabolic stability and bioavailability, making it a unique candidate for drug development. Additionally, the combination of imidazole and pyrrolidine rings provides a versatile scaffold for further chemical modifications.

Properties

Molecular Formula

C36H41F3N6O5

Molecular Weight

694.7 g/mol

IUPAC Name

(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide

InChI

InChI=1S/C36H41F3N6O5/c1-22(46)35(50)45(20-24-17-40-18-28(24)39)33(36(2,3)16-30(47)41-13-14-44-31(48)11-12-32(44)49)34-42-29(26-15-25(37)9-10-27(26)38)21-43(34)19-23-7-5-4-6-8-23/h4-12,15,21-22,24,28,33,40,46H,13-14,16-20H2,1-3H3,(H,41,47)/t22-,24-,28-,33-/m0/s1

InChI Key

QTTLOUSQJHSYLH-WTOFRRMBSA-N

Isomeric SMILES

C[C@@H](C(=O)N(C[C@@H]1CNC[C@@H]1F)[C@@H](C2=NC(=CN2CC3=CC=CC=C3)C4=C(C=CC(=C4)F)F)C(C)(C)CC(=O)NCCN5C(=O)C=CC5=O)O

Canonical SMILES

CC(C(=O)N(CC1CNCC1F)C(C2=NC(=CN2CC3=CC=CC=C3)C4=C(C=CC(=C4)F)F)C(C)(C)CC(=O)NCCN5C(=O)C=CC5=O)O

Origin of Product

United States

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